molecular formula C17H21FN6 B6428796 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine CAS No. 2034428-22-1

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine

Cat. No. B6428796
CAS RN: 2034428-22-1
M. Wt: 328.4 g/mol
InChI Key: IWQOQOMMLWDJDQ-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine is a novel pyrimidine derivative that has recently been studied for its potential applications in laboratory experiments and research. It is a small molecule that is composed of a cyclopropylpyridazin-3-yl group, a piperazin-1-yl group, an ethyl group, and a fluoropyrimidine group. This compound has been shown to possess unique properties that make it an attractive choice for research applications.

Scientific Research Applications

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine has been studied for its potential applications in scientific research. This compound has been shown to possess unique properties that make it a useful tool for laboratory experiments. For example, this compound has been used in the synthesis of various pyrimidine derivatives and as a starting material for the synthesis of other compounds. Additionally, this compound has been used in the study of enzyme-catalyzed reactions and as a model compound for the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine is not fully understood. However, it is believed that this compound interacts with enzymes and receptors in the body. In particular, this compound has been shown to interact with enzymes involved in the synthesis of pyrimidine derivatives and with receptors involved in drug-receptor interactions. Additionally, this compound has been shown to bind to proteins and nucleic acids, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. This compound has been shown to possess anti-inflammatory and anti-tumor properties, as well as to inhibit the growth of cancer cells. Additionally, this compound has been shown to possess anticonvulsant, anxiolytic, and antinociceptive properties. Furthermore, this compound has been shown to possess antioxidant and cardioprotective properties.

Advantages and Limitations for Lab Experiments

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and has a low toxicity profile, making it a safe choice for laboratory experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the research of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the mechanism of action and to identify potential therapeutic uses. Furthermore, research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore the potential applications of this compound in other areas of research, such as drug delivery and drug design.

Synthesis Methods

The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine is achieved through a multi-step process. The first step involves the preparation of the cyclopropylpyridazin-3-yl group, which is accomplished through the reaction of 1-chloro-3-cyclopropylpyridine with sodium hydroxide. The second step involves the condensation of the cyclopropylpyridazin-3-yl group with piperazine to form the piperazin-1-yl group. The third step involves the reaction of the piperazin-1-yl group with ethyl bromide to form the ethyl group. Finally, the ethyl group is reacted with 5-fluoropyrimidine to form the desired compound.

properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6/c1-2-13-16(18)17(20-11-19-13)24-9-7-23(8-10-24)15-6-5-14(21-22-15)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQOQOMMLWDJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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